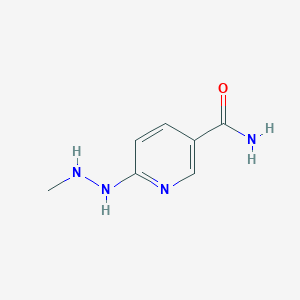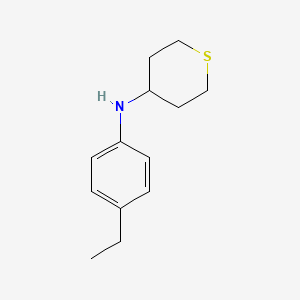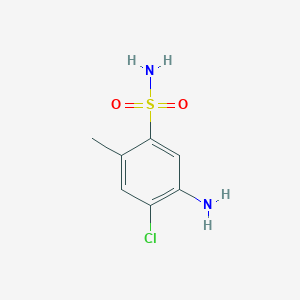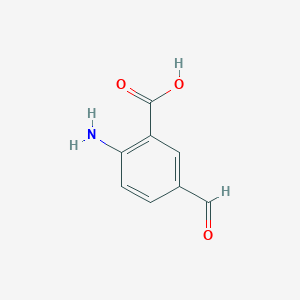
2-Amino-5-formylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-formylbenzoic acid: is an organic compound with the molecular formula C8H7NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and a formyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-formylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-amino benzoic acid followed by reduction and formylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group. The final step involves formylation to introduce the formyl group at the fifth position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while sulfonation typically involves sulfonyl chlorides.
Major Products Formed
Oxidation: 2-Amino-5-carboxybenzoic acid.
Reduction: 2-Amino-5-hydroxymethylbenzoic acid.
Substitution: Various acylated or sulfonated derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-5-formylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-formylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds or ionic interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but with a bromine atom instead of a formyl group.
2-Amino-5-methylbenzoic acid: Contains a methyl group at the fifth position instead of a formyl group.
2-Amino-5-chlorobenzoic acid: Features a chlorine atom at the fifth position.
Uniqueness
2-Amino-5-formylbenzoic acid is unique due to the presence of both an amino group and a formyl group on the benzene ring
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-amino-5-formylbenzoic acid |
InChI |
InChI=1S/C8H7NO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,9H2,(H,11,12) |
Clé InChI |
PMHGBJVEGRNRFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


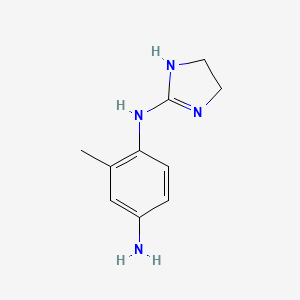

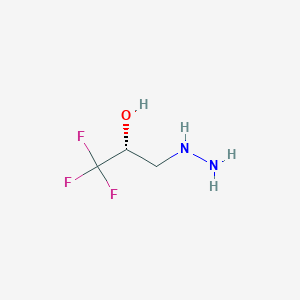
![3-[(Piperidin-2-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B13238464.png)
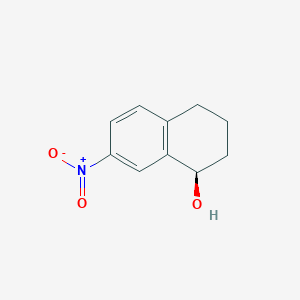
![1-(Propan-2-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13238466.png)
![3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13238473.png)
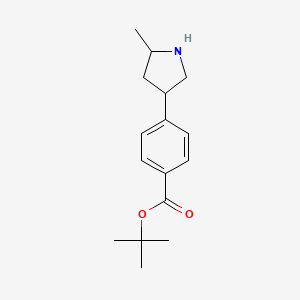
![2-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13238478.png)
